molecular formula C10H12ClNO4S B12126840 4-(3-Chloro-benzenesulfonylamino)-butyric acid

4-(3-Chloro-benzenesulfonylamino)-butyric acid

Cat. No.: B12126840
M. Wt: 277.73 g/mol
InChI Key: AVIGDMNDXIQXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-benzenesulfonylamino)-butyric acid is an organic compound that features a butyric acid backbone with a 3-chloro-benzenesulfonylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-benzenesulfonylamino)-butyric acid typically involves the reaction of 3-chloro-benzenesulfonyl chloride with butyric acid in the presence of a suitable base. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Organic solvents like dichloromethane or toluene.

    Base: Common bases used include triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-benzenesulfonylamino)-butyric acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The sulfonyl group can be reduced to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

4-(3-Chloro-benzenesulfonylamino)-butyric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-benzenesulfonylamino)-butyric acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-benzenesulfonylamino)-butyric acid: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Fluoro-benzenesulfonylamino)-butyric acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-(3-Chloro-benzenesulfonylamino)-butyric acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its bromine and fluorine analogs. The chlorine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C10H12ClNO4S/c11-8-3-1-4-9(7-8)17(15,16)12-6-2-5-10(13)14/h1,3-4,7,12H,2,5-6H2,(H,13,14)

InChI Key

AVIGDMNDXIQXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.